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molecular formula C6H5Cl3Si B1630512 Phenyltrichlorosilane CAS No. 98-13-5

Phenyltrichlorosilane

Cat. No. B1630512
M. Wt: 211.5 g/mol
InChI Key: ORVMIVQULIKXCP-UHFFFAOYSA-N
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Patent
US03980686

Procedure details

380 g of diphenyldichlorosilane (in which 0.7 g of hydrogen chloride has been dissolved beforehand by bubbling in the gas) and 22.5 g of aluminium chloride are introduced into the flask. 80 cm3 of trichlorosilane are run in, the mixture is heated to 70°C and then 477 g of trichlorosilane are introduced gradually over the course of 7 hours 30 minutes, whilst distilling the resulting dichlorosilane as it is formed. A distillate weighing 79 g, containing 60.8 g of dichlorosilane, is obtained. 356 g of phenyltrichlorosilane are obtained on distilling the mixture remaining in the flask.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
solvent
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([Si:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([Cl:9])[Cl:8])C=CC=CC=1.[Cl:16][SiH2]Cl>Cl>[C:10]1([Si:7]([Cl:8])([Cl:9])[Cl:16])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
380 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Name
Quantity
0.7 g
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
60.8 g
Type
reactant
Smiles
Cl[SiH2]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling in the gas) and 22.5 g of aluminium chloride
ADDITION
Type
ADDITION
Details
are introduced into the flask
ADDITION
Type
ADDITION
Details
477 g of trichlorosilane are introduced gradually over the course of 7 hours 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
whilst distilling the resulting dichlorosilane as it
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 356 g
YIELD: CALCULATEDPERCENTYIELD 279.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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